Holmium tripropan-2-olate
Description
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Properties
IUPAC Name |
holmium(3+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Ho/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLSGCTWRDYISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ho+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21HoO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515881 | |
| Record name | Holmium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30429-72-2 | |
| Record name | Holmium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Holmium tripropan-2-olate is a compound of interest in various biological and medical applications, particularly due to its unique properties as a lanthanide complex. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its coordination with holmium ions and propan-2-olate ligands. The molecular formula is and it exhibits chelating properties that can enhance the bioavailability of holmium in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Chelation : The compound’s ability to chelate metal ions can influence enzymatic activities and metabolic pathways.
- Radiotherapeutic Applications : Holmium isotopes, particularly Holmium-166, have been utilized in selective internal radiotherapy (SIRT) for treating liver tumors. The compound's radiological properties allow for targeted therapy with minimal damage to surrounding tissues .
- Laser Applications : Holmium lasers are widely used in urology for procedures such as laser enucleation of the prostate, where they effectively reduce tissue volume while preserving functionality .
Case Study: Selective Internal Radiotherapy
A study conducted on the efficacy of Holmium-166 SIRT demonstrated its safety and effectiveness in clinical practice. Patients undergoing treatment showed significant tumor reduction with manageable side effects, confirming the therapeutic potential of holmium compounds in oncology .
Comparative Analysis of Laser Treatments
Research comparing Holmium laser enucleation of the prostate (HoLEP) with thulium laser techniques revealed comparable outcomes in symptom relief and safety profiles. Both methods significantly improved patient quality of life while reducing hospital stay durations .
Data Table: Summary of Biological Activities
Future Directions
Further research is needed to explore the full range of biological activities associated with this compound. Potential areas include:
- Pharmacokinetics and Pharmacodynamics : Understanding how this compound behaves in vivo can optimize its therapeutic applications.
- Expanded Therapeutic Uses : Investigating other potential uses in oncology or as a contrast agent in imaging technologies.
- Combination Therapies : Exploring synergistic effects when used alongside other therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
